molecular formula C12H10Br2O2 B1298473 1,5-Dibromo-2,6-dimethoxynaphthalene CAS No. 25315-06-4

1,5-Dibromo-2,6-dimethoxynaphthalene

Cat. No.: B1298473
CAS No.: 25315-06-4
M. Wt: 346.01 g/mol
InChI Key: ISDSFEXTWVVJKX-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,6-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethoxynaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include debrominated naphthalenes.

Scientific Research Applications

1,5-Dibromo-2,6-dimethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,6-dimethoxynaphthalene involves its interaction with molecular targets through its bromine and methoxy functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo substitution and oxidation reactions makes it versatile in modifying molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-1,5-dimethoxynaphthalene
  • 1,5-Dibromo-2,6-dimethylnaphthalene
  • 2,6-Dimethoxynaphthalene

Uniqueness

The presence of both bromine and methoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

1,5-dibromo-2,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSFEXTWVVJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348168
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25315-06-4
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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